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molecular formula C9H17NO2 B2578053 Methyl 2-(cyclohexylamino)acetate CAS No. 40447-13-0

Methyl 2-(cyclohexylamino)acetate

Cat. No. B2578053
M. Wt: 171.24
InChI Key: AGQPELVTVMBVBI-UHFFFAOYSA-N
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Patent
US04690925

Procedure details

A solution of cyclohexylamine (34.3 ml) and diazobicycloundecene (DBU, 44.8 ml) in dry tetrahydrofuran (500 ml) under a nitrogen atmosphere was cooled to 0° C. and was treated dropwise with a solution of methyl bromoacetate (28.4 ml) in tetrahydrofuran (50 ml). After stirring at room temperature overnight, the mixture was filtered to remove precipitated DBU-hydrobromide and the solvent evaporated. The resulting residue was dissolved in ether (200 ml), washed with water (2×100 ml), and brine (2×100 ml). The organic extract was dried, filtered and evaporated. Fractional distillation provided 21.1 g., b.p. 160°-170° C. (0.2 mm).
Quantity
34.3 mL
Type
reactant
Reaction Step One
Name
diazobicycloundecene
Quantity
44.8 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
28.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N+](=C1CCCCCCCCC(C2CCCCCCCCCC=2)=C1)=[N-].Br[CH2:33][C:34]([O:36][CH3:37])=[O:35]>O1CCCC1>[CH:1]1([NH:7][CH2:33][C:34]([O:36][CH3:37])=[O:35])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
34.3 mL
Type
reactant
Smiles
C1(CCCCC1)N
Name
diazobicycloundecene
Quantity
44.8 mL
Type
reactant
Smiles
[N+](=[N-])=C1C=C(CCCCCCCC1)C1=CCCCCCCCCC1
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
28.4 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated DBU-hydrobromide
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in ether (200 ml)
WASH
Type
WASH
Details
washed with water (2×100 ml), and brine (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation
CUSTOM
Type
CUSTOM
Details
provided 21.1 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(CCCCC1)NCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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